Indium(III) acetate hydrate

Übersicht

Beschreibung

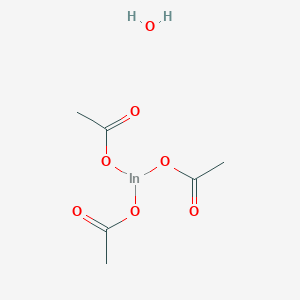

Indium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃In·xH₂O. It is a white crystalline solid that is soluble in water, acetic acid, and mineral acids. This compound is used in various applications, including as a precursor for indium-containing materials and as a catalyst in organic synthesis .

Wirkmechanismus

Target of Action

Indium(III) acetate hydrate is a versatile compound that has been used in a wide range of biological and medical applications . The primary targets of this compound can vary depending on the specific application, but it is often used in reactions involving organic iodides and electron-deficient alkenes .

Mode of Action

The specific mechanism of action of this compound can vary depending on the type of reaction it is involved in. For instance, it is used as a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes . In this context, the compound facilitates the addition reaction, leading to the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its specific application. For instance, in the context of its antimicrobial activity, it can disrupt essential biochemical processes in bacteria, leading to their death . .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on its specific application. For instance, in the context of its use as a catalyst, it facilitates the formation of new carbon-carbon bonds . In the context of its antimicrobial activity, it can lead to the death of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose to indium oxide upon heating . Therefore, temperature could be a key environmental factor influencing its stability and efficacy. Additionally, the compound’s water solubility could influence its action in aqueous environments.

Biochemische Analyse

Biochemical Properties

Indium(III) acetate hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the primary ligand used for the synthesis of the this compound .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and effects is dependent on the specific biochemical context in which the this compound is used.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium(III) acetate hydrate can be synthesized by reacting indium metal or triethylindium with acetic acid. The reaction typically involves dissolving indium in acetic acid, followed by crystallization to obtain the hydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting indium metal with acetic acid under controlled conditions. The reaction is carried out in a reactor, and the product is purified through crystallization and filtration processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form indium oxide.

Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Carboxylic acids such as propionic acid under mild conditions.

Major Products Formed:

Oxidation: Indium oxide.

Reduction: Indium metal.

Substitution: Indium carboxylates.

Wissenschaftliche Forschungsanwendungen

Indium(III) acetate hydrate, a chemical compound with the formula (CH₃CO₂)₃In·xH₂O, is a white crystalline solid that is soluble in water, acetic acid, and mineral acids. It is used in a variety of applications, including as a precursor for indium-containing materials and as a catalyst in organic synthesis.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Catalyst: Used as a catalyst in organic synthesis, particularly in acyl substitution reactions and the intermolecular radical addition of organic iodides to electron-deficient alkenes .

Biology

- Quantum Dots: Employed in the preparation of indium arsenide quantum dots, which are used in bioimaging and optoelectronic applications.

Medicine

- Radiopharmaceuticals: Investigated for its potential use in radiopharmaceuticals because of its ability to capture electrons when exposed to gamma radiation.

- Antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications.

Industry

- Thin Films: Utilized as a precursor for the fabrication of indium oxide thin films, which are used in electronic devices such as thin-film transistors and solar cells.

- Production: Acetates are excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials .

Biochemical Properties

This compound interacts with various enzymes, proteins, and other biomolecules, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The molecular mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Types of Reactions

- Oxidation: this compound can undergo oxidation reactions to form indium oxide.

- Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas.

- Substitution: this compound can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.

Safety and Hazards

Vergleich Mit ähnlichen Verbindungen

Indium(III) chloride: Another indium compound used in similar applications, but with different solubility and reactivity properties.

Indium(III) nitrate hydrate: Used as a precursor for indium oxide thin films, similar to indium(III) acetate hydrate.

Indium(III) acetylacetonate: Employed in the preparation of indium-containing materials, but with different ligand properties.

Uniqueness: this compound is unique due to its high solubility in water and acetic acid, making it a versatile precursor for various indium-containing compounds. Its ability to act as a catalyst in organic synthesis and its applications in bioimaging and radiopharmaceuticals further highlight its distinct properties .

Biologische Aktivität

Indium(III) acetate hydrate, with the chemical formula CHInO, has garnered attention for its potential biological applications, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and its mechanisms of action.

This compound is a white solid with a molecular weight of 291.96 g/mol and a melting point of 270°C. It is known for its stability under normal conditions but is sensitive to moisture . The compound is classified under various safety regulations due to its potential irritant effects on the respiratory tract and skin .

Cytotoxicity and Antimicrobial Activity

Cytotoxicity Studies:

Recent studies have indicated that indium compounds exhibit cytotoxic effects against various cancer cell lines. For instance, indium complexes have shown significant cytotoxicity with IC values lower than those of certain gallium complexes, suggesting a promising therapeutic potential. A study highlighted that indium coordination compounds displayed IC values around 50 µM, indicating moderate cytotoxicity .

Antimicrobial Properties:

this compound has demonstrated antimicrobial activity against specific pathogens. Research indicates that indium compounds can inhibit bacterial growth, although the exact mechanisms remain under investigation. The chemical similarity between indium and gallium suggests that indium may mimic gallium's biological behavior, which has been well-documented in its antimicrobial properties .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Metal Ion Interaction: Indium ions can interfere with metal ion homeostasis in cells, disrupting essential processes.

- Reactive Oxygen Species (ROS) Generation: Indium compounds may induce oxidative stress in cells, leading to apoptosis.

- Alteration of Cellular Signaling: Indium ions may affect signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

-

Study on Cytotoxicity:

- Objective: To assess the cytotoxic effects of indium(III) acetate on cancer cell lines.

- Method: Various concentrations were tested on human cancer cells.

- Results: The compound exhibited significant cytotoxicity with an IC value comparable to established chemotherapeutic agents.

-

Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial properties against common bacterial strains.

- Method: In vitro assays were conducted using standard bacterial cultures.

- Results: Indium(III) acetate showed effective inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Comparative Data Table

| Property | This compound | Gallium Compounds |

|---|---|---|

| IC (µM) | ~50 | ~40 |

| Antimicrobial Activity | Moderate | High |

| Mechanism | Metal ion interference | Metal ion interference |

| Toxicity | Moderate | Moderate |

Eigenschaften

IUPAC Name |

diacetyloxyindiganyl acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQICIVBFTIHIQQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[In](OC(=O)C)OC(=O)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11InO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.